Cas no 3435-27-6 (6-tert-butylpyrimidin-4-amine)

6-tert-Butylpyrimidin-4-amine is a substituted pyrimidine derivative characterized by the presence of a tert-butyl group at the 6-position and an amino group at the 4-position. This structural configuration imparts steric hindrance and electronic effects, making it a valuable intermediate in organic synthesis and pharmaceutical research. The tert-butyl group enhances stability and influences reactivity, while the amino group provides a versatile site for further functionalization. Its well-defined molecular structure ensures consistent performance in applications such as ligand design, heterocyclic chemistry, and the development of bioactive compounds. The compound is typically supplied with high purity, ensuring reliability in research and industrial processes.
6-tert-butylpyrimidin-4-amine structure
6-tert-butylpyrimidin-4-amine structure
商品名:6-tert-butylpyrimidin-4-amine
CAS番号:3435-27-6
MF:C8H13N3
メガワット:151.20892
MDL:MFCD00234463
CID:304695
PubChem ID:713744

6-tert-butylpyrimidin-4-amine 化学的及び物理的性質

名前と識別子

    • 4-Pyrimidinamine,6-(1,1-dimethylethyl)-
    • 4-Amino-6-(tert-butyl)pyrimidine
    • 4-AMINO-6-TERT-BUTYLPYRIMIDINE
    • 6-(tert-Butyl)pyrimidin-4-amine
    • 6-amino-4-tert-butylpyrimidine
    • 6-tert-butylpyrimidin-4-amine
    • 6-Amino-4-t-butyl-pyrimidin
    • 6-amino-4-t-butylpyrimidine
    • 6-tert-Butyl-4-yrimidinamine
    • 6-tert-butyl-pyrimidin-4-ylamine
    • mark. 6-Amino-4-t-butyl-pyrimidin
    • EN300-235802
    • 6-tert-butylpyrimidin-4-ylamine
    • FT-0621316
    • AC-907/25004840
    • CS1086
    • SB36728
    • CS-0215347
    • DTXSID20351920
    • 3435-27-6
    • Z856211088
    • GVFMWHPJTZVYIF-UHFFFAOYSA-N
    • SY290362
    • PS-5239
    • 6-(tert-Butyl)pyrimidin-4-amine, 4-Amino-6-(tert-butyl)-1,3-diazine
    • SCHEMBL1269725
    • MFCD00234463
    • HMS1653K21
    • AKOS000267486
    • A875011
    • F1371-0182
    • STL227863
    • MDL: MFCD00234463
    • インチ: InChI=1S/C8H13N3/c1-8(2,3)6-4-7(9)11-5-10-6/h4-5H,1-3H3,(H2,9,10,11)
    • InChIKey: GVFMWHPJTZVYIF-UHFFFAOYSA-N
    • ほほえんだ: CC(C)(C)C1=CC(=N)NC=N1

計算された属性

  • せいみつぶんしりょう: 151.11100
  • どういたいしつりょう: 151.110947427g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 128
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 51.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.5

じっけんとくせい

  • 密度みつど: 1.043
  • ふってん: 268°Cat760mmHg
  • フラッシュポイント: 140°C
  • 屈折率: 1.534
  • PSA: 51.80000
  • LogP: 1.93750

6-tert-butylpyrimidin-4-amine セキュリティ情報

6-tert-butylpyrimidin-4-amine 税関データ

  • 税関コード:2933599090
  • 税関データ:

    中国税関コード:

    2933599090

    概要:

    29,33599090。その他のピリミジン環構造を有する化合物(ピペラジン環を有する他の化合物を含む。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

    申告要素:

    製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

    要約:

    2933599090。構造中にピリミジン環(水素化の有無にかかわらず)またはピペラジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

6-tert-butylpyrimidin-4-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-235802-1.0g
6-tert-butylpyrimidin-4-amine
3435-27-6 95%
1.0g
$184.0 2024-06-19
Enamine
EN300-235802-5.0g
6-tert-butylpyrimidin-4-amine
3435-27-6 95%
5.0g
$393.0 2024-06-19
eNovation Chemicals LLC
Y1008661-1g
6-tert-Butyl-pyrimidin-4-ylamine
3435-27-6 95%
1g
$195 2024-07-28
Life Chemicals
F1371-0182-0.25g
6-tert-butylpyrimidin-4-amine
3435-27-6 95%+
0.25g
$127.0 2023-11-21
abcr
AB246294-5g
4-Amino-6-tert-butylpyrimidine; .
3435-27-6
5g
€449.90 2025-02-14
abcr
AB246294-5 g
4-Amino-6-tert-butylpyrimidine; .
3435-27-6
5g
€630.20 2023-04-27
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN22437-500MG
6-tert-butylpyrimidin-4-amine
3435-27-6 95%
500MG
¥ 627.00 2023-04-13
eNovation Chemicals LLC
Y1008661-25g
6-tert-Butyl-pyrimidin-4-ylamine
3435-27-6 95%
25g
$2830 2024-07-28
Chemenu
CM167320-1g
6-(tert-Butyl)pyrimidin-4-amine
3435-27-6 95%
1g
$122 2023-02-18
TRC
A603008-250mg
4-Amino-6-(tert-butyl)pyrimidine
3435-27-6
250mg
$ 95.00 2022-06-08

6-tert-butylpyrimidin-4-amine 関連文献

6-tert-butylpyrimidin-4-amineに関する追加情報

Introduction to 6-tert-butylpyrimidin-4-amine (CAS No. 3435-27-6)

6-tert-butylpyrimidin-4-amine, identified by the Chemical Abstracts Service Number (CAS No.) 3435-27-6, is a significant compound in the realm of pharmaceutical and chemical research. This pyrimidine derivative features a tert-butyl substituent at the 6-position and an amine group at the 4-position, making it a versatile intermediate in synthetic chemistry and drug development. The unique structural properties of this molecule contribute to its utility in various biochemical applications, particularly in the design of novel therapeutic agents.

The structure of 6-tert-butylpyrimidin-4-amine influences its reactivity and interaction with biological targets. The presence of the bulky tert-butyl group enhances steric hindrance, which can be strategically employed to modulate binding affinity and selectivity in drug design. Meanwhile, the amine functionality provides a site for further chemical modifications, enabling the synthesis of more complex derivatives with tailored pharmacological properties.

In recent years, 6-tert-butylpyrimidin-4-amine has garnered attention in the development of small-molecule inhibitors targeting various diseases. One notable area of research involves its application in oncology. Studies have demonstrated that pyrimidine-based compounds can interfere with key signaling pathways involved in cancer cell proliferation. The tert-butylpyrimidin-4-amine derivative has been investigated as a potential scaffold for kinase inhibitors, particularly those targeting tyrosine kinases implicated in tumor growth and metastasis. Preliminary findings suggest that modifications at the 6-position can fine-tune the compound's ability to bind to specific enzymatic targets, offering promising leads for further optimization.

Another emerging field where 6-tert-butylpyrimidin-4-amine shows promise is in antiviral research. The growing threat of viral infections has spurred extensive efforts to develop new antiviral agents. Pyrimidine derivatives are known for their ability to mimic natural nucleobases, making them effective against viral replication mechanisms. Researchers have explored 6-tert-butylpyrimidin-4-amine as a precursor for synthesizing nucleoside analogs that can inhibit viral polymerases. These analogs are designed to be incorporated into viral DNA or RNA chains, thereby disrupting replication and preventing the spread of infection.

The synthesis of 6-tert-butylpyrimidin-4-amine involves multi-step organic reactions, typically starting from commercially available pyrimidine precursors. One common synthetic route involves the bromination of a pyrimidine ring followed by nucleophilic substitution with a tert-butylamine derivative. Alternatively, palladium-catalyzed cross-coupling reactions can be employed to introduce the tert-butyl group more efficiently. The choice of synthetic method depends on factors such as yield, scalability, and purity requirements for downstream applications.

In terms of biological activity, 6-tert-butylpyrimidin-4-amine has been shown to exhibit moderate activity as an antioxidant due to its ability to scavenge reactive oxygen species. This property makes it relevant in research aimed at mitigating oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular conditions. Additionally, the compound's interaction with biological macromolecules has been studied using computational modeling techniques. These studies help predict binding affinities and identify potential drug candidates for further experimental validation.

The pharmacokinetic profile of 6-tert-butylpyrimidin-4-amine is another critical aspect that influences its therapeutic potential. Absorption, distribution, metabolism, and excretion (ADME) studies have been conducted to assess how the body processes this compound. Results indicate that it exhibits reasonable oral bioavailability and moderate tissue distribution, suggesting its feasibility as an oral therapeutic agent. However, further studies are needed to fully understand its metabolic pathways and potential interactions with other drugs.

Recent advancements in drug discovery technologies have enabled more efficient screening and optimization of compounds like 6-tert-butylpyrimidin-4-am ine. High-throughput screening (HTS) platforms allow researchers to rapidly test thousands of compounds against biological targets, identifying promising hits for further development. Additionally, structure-based drug design leverages computational methods to model how small molecules interact with protein targets at an atomic level. This approach has been instrumental in refining the structure of 6-tert-butylpyrimidin -4-am ine derivatives to improve their efficacy and reduce side effects.

The industrial applications of 6 - tert -butylpy rimidin -4 -amine extend beyond pharmaceuticals into agrochemicals and specialty chemicals. In agrochemistry, pyrimidine derivatives are used as intermediates in the synthesis of herbicides and fungicides due to their ability to disrupt essential biological processes in pests and weeds. The tert-butyl group's steric effects can enhance the stability and environmental persistence of these agrochemicals while maintaining target specificity.

In conclusion, 6 - tert -but ylpy rimidin -4 -amine (CAS No .3435 -27 -6) is a multifaceted compound with significant potential across multiple domains of chemical research . Its unique structural features make it valuable as an intermediate in drug development , particularly in oncology , antiviral therapies , and antioxidant applications . Ongoing research continues to uncover new ways to harness its properties , driving innovation in both academic and industrial settings . As our understanding of molecular interactions deepens , compounds like this will undoubtedly play a crucial role in addressing some of today's most pressing health challenges .

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